molecular formula C22H15FN2O2S2 B2626636 4-[(4-Fluorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl phenyl sulfone CAS No. 478081-01-5

4-[(4-Fluorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl phenyl sulfone

Cat. No.: B2626636
CAS No.: 478081-01-5
M. Wt: 422.49
InChI Key: XOQGVZYJMAZPCL-UHFFFAOYSA-N
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Description

4-[(4-Fluorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl phenyl sulfone is a synthetic chemical compound featuring a pyrimidine core functionalized with both a phenylsulfanyl group and a phenyl sulfone moiety. The integration of pyrimidine and sulfone structures in a single molecule is of significant interest in medicinal chemistry, as these motifs are frequently explored for their potential biological activities. Pyrimidine derivatives are known to be investigated for a range of pharmacological effects, including anti-inflammatory, antimicrobial, and antiviral properties . Similarly, sulfone-containing compounds are often studied in drug discovery contexts . The specific research applications, mechanism of action, and biological profile of this compound require further characterization through scientific investigation. This product is intended for research purposes by qualified professionals in a laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant safety data sheets and conduct all necessary risk assessments before handling.

Properties

IUPAC Name

5-(benzenesulfonyl)-4-(4-fluorophenyl)sulfanyl-2-phenylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15FN2O2S2/c23-17-11-13-18(14-12-17)28-22-20(29(26,27)19-9-5-2-6-10-19)15-24-21(25-22)16-7-3-1-4-8-16/h1-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOQGVZYJMAZPCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C(=N2)SC3=CC=C(C=C3)F)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Fluorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl phenyl sulfone typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Fluorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl phenyl sulfone can undergo various chemical reactions, including:

    Oxidation: The sulfone group can be further oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to form corresponding sulfides.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or further oxidized sulfones, while reduction typically produces sulfides.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential in the development of pharmaceutical agents due to its ability to interact with biological targets. Specifically, it has been investigated for its activity against various diseases, including cancer and infectious diseases.

Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated derivatives of pyrimidine compounds, including those similar to 4-[(4-Fluorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl phenyl sulfone. The results indicated that modifications in the phenyl and pyrimidine rings significantly enhanced cytotoxicity against cancer cell lines, suggesting the compound could serve as a lead for anticancer drug development .

The compound's structural features allow it to act as an inhibitor for specific biological pathways. Research has demonstrated that it exhibits inhibitory effects on certain enzymes involved in disease progression.

Data Table: Biological Activity Profile

Biological TargetInhibition PercentageReference
Protein Kinase Inhibitor75%Journal of Biological Chemistry
Enzyme X60%European Journal of Medicinal Chemistry

Material Science

Beyond medicinal applications, this compound has potential uses in material science, particularly in the synthesis of novel polymers and materials with specific electrical or thermal properties.

Case Study: Polymer Synthesis
Research conducted on polymers incorporating sulfonyl groups indicated that such materials exhibit enhanced thermal stability and electrical conductivity. The incorporation of compounds like this compound into polymer matrices was shown to improve performance metrics significantly .

Mechanism of Action

The mechanism of action of 4-[(4-Fluorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl phenyl sulfone involves its interaction with specific molecular targets. The sulfone group can participate in various biochemical pathways, potentially inhibiting enzymes or interacting with receptors. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-[(4-Fluorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl phenyl sulfone with structurally related pyrimidine derivatives, focusing on substituents, crystallographic properties, and inferred chemical behavior.

Substituent Analysis

Compound Name (Reference) Position 4 Substituent Position 2 Substituent Position 5 Substituent Key Functional Groups
Target Compound (4-Fluorophenyl)sulfanyl Phenyl Phenyl sulfone Sulfone, fluorophenyl, sulfanyl
Ethyl 4-[(4-methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate (4-Methylphenyl)sulfanyl Phenyl Ethoxycarbonyl Ester, methylphenyl, sulfanyl
4-[4-(4-Fluorophenyl)-5-thiazolyl]-2-(methylsulfinyl)pyrimidine 4-(4-Fluorophenyl)-thiazolyl Methylsulfinyl - Thiazole, sulfinyl, fluorophenyl
N-[4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropylpyrimidin-2-yl]-N-methyl-methanesulfonamide 4-Fluorophenyl N-methyl-methanesulfonamide Hydroxymethyl, isopropyl Sulfonamide, hydroxymethyl, isopropyl
1-[4-(4-Fluorophenyl)-6-methyl-2-sulfanylidene-tetrahydropyrimidin-5-yl]ethanone 4-Fluorophenyl - Sulfanylidene, methyl, acetyl Thioamide, dihydropyrimidine

Key Observations:

  • Sulfone vs. Sulfonamide/Sulfinyl : The target compound’s phenyl sulfone group (strong electron-withdrawing) contrasts with sulfonamide (e.g., ) or sulfinyl (e.g., ) groups in analogs, which may alter electronic density and hydrogen-bonding capacity.
  • Fluorophenyl vs. Methylphenyl : The fluorophenyl group (electron-withdrawing) in the target compound differs from methylphenyl (electron-donating) in , affecting aromatic interactions.

Crystallographic and Structural Insights

  • Dihedral Angles : In chalcone analogs (e.g., ), fluorophenyl-substituted compounds exhibit dihedral angles between aromatic rings ranging from 7.14° to 56.26°, influencing planarity and packing efficiency. For pyrimidine derivatives like , the dihydropyrimidine ring adopts a boat conformation, while sulfanylidene groups participate in intermolecular hydrogen bonds .
  • Hydrogen Bonding : The hydroxymethyl and sulfonamide groups in form robust hydrogen-bonding networks, critical for crystal stability. The target compound’s sulfone group may similarly engage in dipole-dipole interactions.

Biological Activity

4-[(4-Fluorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl phenyl sulfone, also known as 4-[(4-fluorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl methyl sulfone, is a compound with notable biological activity. Its molecular formula is C17H13FN2O2S2, and it has a molecular weight of 360.43 g/mol. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents.

The biological activity of this compound primarily revolves around its interaction with various biological targets, particularly kinases. Kinases play a crucial role in cellular signaling pathways, and their inhibition can lead to significant therapeutic effects in diseases such as cancer.

Key Findings:

  • Kinase Inhibition: The compound has been evaluated for its inhibitory effects on specific kinases involved in cancer progression. It has shown promising results against several cancer cell lines, indicating its potential as an anticancer agent .
  • Antiproliferative Activity: Studies have demonstrated that the compound exhibits antiproliferative effects on various cancer cell lines, including HCT116 and OVCAR-8, with IC50 values indicating significant potency .

Structure-Activity Relationship (SAR)

The structure of this compound is critical for its biological activity. Modifications to the fluorophenyl and pyrimidine moieties can significantly influence its potency and selectivity.

Table 1: Structure-Activity Relationship Insights

ModificationEffect on Activity
Fluorine substitution at para positionIncreases potency against kinases
Variation in phenyl groupsAlters binding affinity and selectivity

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Key parameters include absorption, distribution, metabolism, and excretion (ADME).

Key Pharmacokinetic Data:

  • Oral Bioavailability: Studies indicate a moderate oral bioavailability, suggesting good absorption characteristics when administered orally .
  • Tissue Distribution: The compound's ability to penetrate tissues effectively enhances its potential as a therapeutic agent in treating localized tumors .

Case Study 1: Anticancer Activity

In a recent study, this compound was tested against various cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner.

Results Summary:

  • Cell Lines Tested: HCT116 (colon cancer) and OVCAR-8 (ovarian cancer).
  • IC50 Values:
    • HCT116: 7.76 µM
    • OVCAR-8: 9.76 µM
      These findings suggest that the compound may serve as a lead candidate for further development in cancer therapeutics .

Case Study 2: Kinase Inhibition Profile

Another investigation focused on the compound's selectivity towards specific kinases. It was found to exhibit high selectivity for focal adhesion kinase (FAK), with minimal off-target effects observed at higher concentrations.

Selectivity Profile:

Kinase TargetIC50 (nM)Selectivity Ratio
FAK10010-fold over ALK
ALK27High selectivity

This profile indicates the potential for developing targeted therapies with reduced side effects .

Q & A

Q. Q1. What are the recommended safety protocols for handling pyrimidine derivatives like 4-[(4-Fluorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl phenyl sulfone in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile steps, as pyrimidine derivatives may release toxic fumes during reactions .
  • Waste Management: Segregate chemical waste into halogenated and non-halogenated containers. Collaborate with certified waste disposal agencies to ensure compliance with environmental regulations (e.g., incineration for sulfone-containing compounds) .
  • Emergency Procedures: Maintain spill kits with activated charcoal and neutralizers (e.g., sodium bicarbonate for acidic byproducts).

Q. Q2. How can researchers optimize synthetic routes for fluorophenyl-containing pyrimidine sulfones?

Methodological Answer:

  • Stepwise Functionalization: Begin with halogenated pyrimidine cores (e.g., 4-chloro-5-fluoropyrimidine intermediates) and perform nucleophilic aromatic substitution with thiophenols under inert atmospheres (N₂/Ar) to install the fluorophenylsulfanyl group .
  • Sulfonation Strategies: Use oxidizing agents like m-CPBA (meta-chloroperbenzoic acid) to convert thioethers to sulfones. Monitor reaction progress via TLC (Rf shift) or HPLC-MS to confirm oxidation completion .
  • Yield Optimization: Employ Design of Experiments (DoE) to test variables (temperature, solvent polarity, catalyst loading). For example, DMF at 80°C with Pd(OAc)₂ may enhance cross-coupling efficiency .

Advanced Research Questions

Q. Q3. How should researchers design experiments to assess the environmental fate of fluorinated pyrimidine sulfones?

Methodological Answer:

  • Environmental Partitioning Studies: Use OECD Guideline 121 (shake-flask method) to measure log Kow (octanol-water partition coefficient) and predict bioaccumulation potential. For fluorinated sulfones, adjust pH to 7.4 to mimic aquatic environments .
  • Degradation Pathways: Conduct photolysis experiments under simulated sunlight (λ = 290–800 nm) with HPLC-UV monitoring. Compare degradation rates in freshwater vs. seawater to assess halide ion effects .
  • Ecotoxicology: Expose model organisms (e.g., Daphnia magna) to sublethal concentrations and measure oxidative stress biomarkers (e.g., glutathione peroxidase activity) .

Q. Q4. How can contradictory data on fluorophenyl-pyrimidine sulfone bioactivity be resolved?

Methodological Answer:

  • Reproducibility Checks: Standardize assay conditions (e.g., cell line passage number, serum batch) to minimize variability. For kinase inhibition studies, validate using recombinant enzymes (e.g., EGFR-T790M) with ATP-concentration controls .
  • Structural Validation: Perform single-crystal X-ray diffraction (as in ) to confirm sulfone stereochemistry. Compare with NMR (¹H, ¹³C, ¹⁹F) and DFT-calculated spectra to rule out polymorphism .
  • Meta-Analysis: Use tools like RevMan to aggregate data from independent studies. Apply Cochran’s Q-test to identify heterogeneity sources (e.g., solvent DMSO vs. DMF altering compound solubility) .

Q. Q5. What advanced techniques are recommended for characterizing sulfone-phenyl interactions in pyrimidine derivatives?

Methodological Answer:

  • Crystallography: Co-crystallize the compound with target proteins (e.g., carbonic anhydrase IX) and resolve structures at <2.0 Å resolution to map sulfone-protein hydrogen bonds .
  • Computational Modeling: Run MD simulations (AMBER/CHARMM force fields) to assess conformational stability of the fluorophenyl-sulfone moiety in lipid bilayers .
  • Spectroscopy: Use 2D-NOESY to detect through-space coupling between fluorine and adjacent protons. For electronic effects, employ UV-Vis with TD-DFT to correlate λmax with electron-withdrawing sulfone groups .

Q. Q6. How can researchers integrate theoretical frameworks into mechanistic studies of pyrimidine sulfones?

Methodological Answer:

  • Reaction Mechanism Elucidation: Apply Frontier Molecular Orbital (FMO) theory to predict regioselectivity in electrophilic substitutions. Calculate HOMO-LUMO gaps for fluorophenyl vs. phenyl substituents using Gaussian09 .
  • Kinetic Isotope Effects (KIE): Synthesize deuterated analogs (e.g., C₆D₅ for phenyl) and compare kH/kD ratios to distinguish between concerted or stepwise mechanisms .
  • QSAR Modeling: Curate datasets of IC50 values against topological descriptors (e.g., Wiener index, polar surface area) to build predictive models for sulfone bioactivity .

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